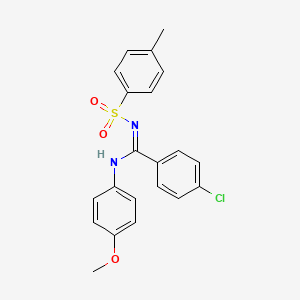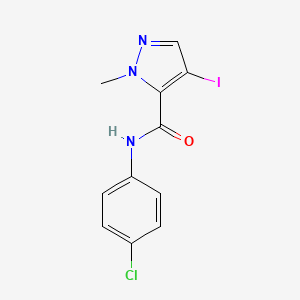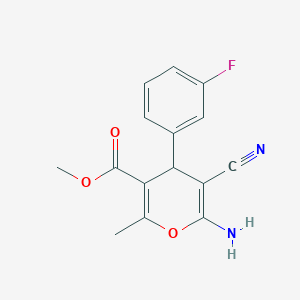![molecular formula C15H14O B11649223 2-[(2E)-3-phenylprop-2-en-1-yl]phenol](/img/structure/B11649223.png)
2-[(2E)-3-phenylprop-2-en-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-3-phenylprop-2-en-1-yl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group (hydroxyl group attached to a benzene ring) and a phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-phenylprop-2-en-1-yl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of phenols. This method typically requires the use of aryl halides and strong nucleophiles under specific reaction conditions . Another method involves the oxidation of arylhydrosilanes, which can be catalyzed by transition metals .
Industrial Production Methods
In industrial settings, the production of phenols, including this compound, often involves the hydroxylation of aryl halides. This process can be catalyzed by palladium or nickel catalysts and typically requires high temperatures and specific solvents . Additionally, the oxidation of benzene derivatives can also be employed to produce phenols on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-phenylprop-2-en-1-yl]phenol undergoes various chemical reactions, including:
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Nitric acid (for nitration), bromine (for bromination), sulfuric acid (for sulfonation)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro-phenols, bromo-phenols, sulfo-phenols
Scientific Research Applications
2-[(2E)-3-phenylprop-2-en-1-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-phenylprop-2-en-1-yl]phenol involves its interaction with specific molecular targets and pathways. As a phenol, it can exert its effects through the following mechanisms:
Comparison with Similar Compounds
2-[(2E)-3-phenylprop-2-en-1-yl]phenol can be compared with other similar compounds, such as:
Cinnamaldehyde: A compound with a similar phenylprop-2-enal structure, known for its characteristic flavor and odor.
Phenol: The parent compound, which is widely used as an antiseptic and disinfectant.
Uniqueness
List of Similar Compounds
- Cinnamaldehyde
- Phenol
- Hydroquinone
- Quinone
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]phenol |
InChI |
InChI=1S/C15H14O/c16-15-12-5-4-10-14(15)11-6-9-13-7-2-1-3-8-13/h1-10,12,16H,11H2/b9-6+ |
InChI Key |
ZOWWQFKBWKBYAE-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11649151.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11649162.png)
![4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B11649164.png)

![(5E)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11649174.png)
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11649180.png)

![2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11649194.png)
![2-Methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11649195.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11649203.png)
![2-({4-[(Carboxymethyl)amino]-6-(diethylamino)-1,3,5-triazin-2-YL}amino)acetic acid](/img/structure/B11649204.png)

![4-[3-(2-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11649216.png)
![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide](/img/structure/B11649221.png)
